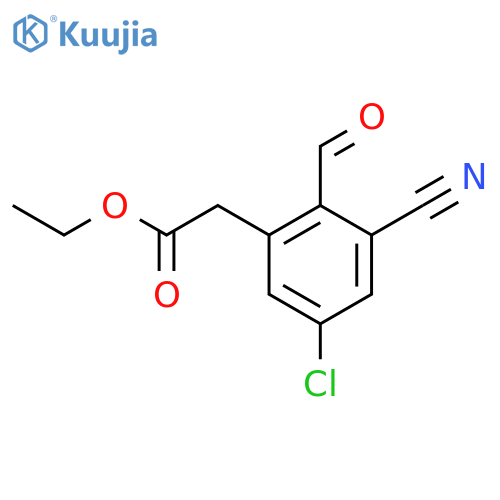

Cas no 1805567-85-4 (Ethyl 5-chloro-3-cyano-2-formylphenylacetate)

Ethyl 5-chloro-3-cyano-2-formylphenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-chloro-3-cyano-2-formylphenylacetate

-

- インチ: 1S/C12H10ClNO3/c1-2-17-12(16)5-8-3-10(13)4-9(6-14)11(8)7-15/h3-4,7H,2,5H2,1H3

- InChIKey: ANVCJVFOGVRZJG-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C#N)C(C=O)=C(C=1)CC(=O)OCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 336

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 67.2

Ethyl 5-chloro-3-cyano-2-formylphenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015020254-1g |

Ethyl 5-chloro-3-cyano-2-formylphenylacetate |

1805567-85-4 | 97% | 1g |

1,475.10 USD | 2021-06-18 | |

| Alichem | A015020254-500mg |

Ethyl 5-chloro-3-cyano-2-formylphenylacetate |

1805567-85-4 | 97% | 500mg |

798.70 USD | 2021-06-18 | |

| Alichem | A015020254-250mg |

Ethyl 5-chloro-3-cyano-2-formylphenylacetate |

1805567-85-4 | 97% | 250mg |

489.60 USD | 2021-06-18 |

Ethyl 5-chloro-3-cyano-2-formylphenylacetate 関連文献

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

2. Book reviews

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001

-

Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

Ethyl 5-chloro-3-cyano-2-formylphenylacetateに関する追加情報

Ethyl 5-chloro-3-cyano-2-formylphenylacetate (CAS No. 1805567-85-4): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 5-chloro-3-cyano-2-formylphenylacetate (CAS No. 1805567-85-4) is a highly valuable intermediate in the realm of pharmaceutical synthesis, playing a pivotal role in the development of novel therapeutic agents. This compound, characterized by its unique structural features, has garnered significant attention due to its versatility and potential applications in drug discovery and medicinal chemistry.

The molecular structure of Ethyl 5-chloro-3-cyano-2-formylphenylacetate comprises a phenyl ring substituted with a chloro group at the 5-position, a cyano group at the 3-position, and a formyl group at the 2-position, all of which contribute to its reactivity and utility in synthetic pathways. The presence of these functional groups makes it an ideal candidate for further derivatization, enabling the construction of more complex molecules with tailored biological activities.

In recent years, there has been a surge in research focused on developing new methodologies for the synthesis of heterocyclic compounds, which are widely prevalent in pharmaceuticals. Ethyl 5-chloro-3-cyano-2-formylphenylacetate has emerged as a key building block in this context, facilitating the construction of various heterocycles such as pyridines, pyrimidines, and benzoxazoles. These heterocycles are known for their broad spectrum of biological activities, making them attractive targets for drug development.

One of the most compelling aspects of Ethyl 5-chloro-3-cyano-2-formylphenylacetate is its ability to undergo multiple reactions under different conditions, allowing for diverse chemical transformations. For instance, the formyl group can participate in condensation reactions to form Schiff bases, while the cyano group can be reduced to an amine or converted into a carboxylic acid. Additionally, the chloro group can be displaced by nucleophiles to introduce new substituents, thereby expanding the structural diversity of derived compounds.

The pharmaceutical industry has increasingly recognized the importance of intermediates like Ethyl 5-chloro-3-cyano-2-formylphenylacetate in accelerating drug discovery pipelines. Researchers have leveraged its structural features to develop novel inhibitors targeting various biological pathways. For example, derivatives of this compound have shown promise in inhibiting kinases and other enzymes involved in cancer progression. Furthermore, its application in designing antimicrobial agents has been explored, highlighting its potential in combating drug-resistant bacteria.

The synthesis of Ethyl 5-chloro-3-cyano-2-formylphenylacetate itself is a testament to advancements in synthetic organic chemistry. Modern methodologies have enabled more efficient and scalable production processes, ensuring a steady supply of this crucial intermediate. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have streamlined its synthesis, making it more accessible for industrial applications.

In conclusion, Ethyl 5-chloro-3-cyano-2-formylphenylacetate (CAS No. 1805567-85-4) stands as a cornerstone in pharmaceutical synthesis, offering unparalleled versatility and utility. Its unique structural attributes and reactivity profile make it indispensable for constructing complex molecules with significant therapeutic potential. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain at the forefront of drug discovery efforts.

1805567-85-4 (Ethyl 5-chloro-3-cyano-2-formylphenylacetate) 関連製品

- 2034515-43-8(1-(3,3-Dimethylbutyl)pyrrolidin-3-ol hydrochloride)

- 1525891-15-9(2-oxo-2-1-(propan-2-yl)-1H-pyrazol-5-ylacetic acid)

- 2059975-91-4(4H-Furo[3,2-c]pyran-3a(6H)-carboxylic acid, tetrahydro-, methyl ester)

- 1807231-12-4(5-Bromomethyl-2-cyano-3-ethylphenylacetic acid)

- 1559596-80-3(4-(3-methylcyclohexyl)aminopentan-1-ol)

- 31024-35-8(1-Propanamine,3-(dimethoxymethylsilyl)-N-methyl-)

- 2418669-47-1(2-chloro-1-7-(trifluoromethyl)-6-azaspiro3.4octan-6-ylethan-1-one)

- 1351615-99-0(2-4-(ethanesulfonyl)piperazin-1-yl-1-(furan-2-yl)ethan-1-one; oxalic acid)

- 2229246-01-7(2-3-(4-fluorophenyl)-1H-pyrazol-4-ylethane-1-sulfonyl chloride)

- 1238343-38-8(5-Amino-4-phenyl-1H-pyrazole-3-carboxylic acid)